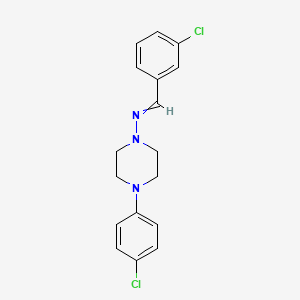![molecular formula C18H32N2O3 B6102668 methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6102668.png)
methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate, also known as CX-516, is a potent ampakine compound that has been extensively studied for its potential use in cognitive enhancement and treatment of neurological disorders. Ampakines are a class of compounds that modulate the activity of AMPA receptors in the brain, which are involved in synaptic plasticity and learning and memory processes.
Mecanismo De Acción
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate acts as a positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity and learning and memory processes in the brain. By binding to a specific site on the receptor, this compound enhances the activity of AMPA receptors, leading to an increase in synaptic transmission and long-term potentiation. This mechanism of action is thought to underlie the cognitive-enhancing and neuroprotective effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including an increase in the release of neurotransmitters, such as glutamate and acetylcholine, and an improvement in cerebral blood flow. This compound has also been shown to enhance synaptic plasticity and to increase the density of dendritic spines, which are important for synaptic connectivity and plasticity. These effects are thought to contribute to the cognitive-enhancing and neuroprotective effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate has several advantages for use in lab experiments, including its potency, selectivity, and ease of administration. This compound is also relatively stable and can be stored for extended periods of time. However, there are also some limitations to the use of this compound in lab experiments, including its high cost, limited solubility, and potential for off-target effects. These limitations need to be carefully considered when designing experiments using this compound.
Direcciones Futuras
There are several future directions for research on methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate, including the development of more potent and selective ampakine compounds, the investigation of the long-term effects of this compound on cognitive function and neuroprotection, and the exploration of the therapeutic potential of this compound in other neurological disorders. Additionally, the mechanisms underlying the cognitive-enhancing and neuroprotective effects of this compound need to be further elucidated to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate involves several steps, including the reaction of 1-cyclohexylmethylpiperidine with ethyl 2-chloro-5-oxopentanoate to form the intermediate compound, which is then reacted with methylamine to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product, and several modifications have been made to the original synthesis method to reduce the number of steps and increase the efficiency of the process.
Aplicaciones Científicas De Investigación
Methyl 5-{[1-(cyclohexylmethyl)-3-piperidinyl]amino}-5-oxopentanoate has been extensively studied for its potential use in cognitive enhancement and treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Several preclinical and clinical studies have shown that this compound can improve cognitive function, including memory, attention, and learning, in both healthy individuals and patients with cognitive impairments. This compound has also been shown to have neuroprotective effects and to enhance synaptic plasticity, which may contribute to its therapeutic potential in neurological disorders.
Propiedades
IUPAC Name |
methyl 5-[[1-(cyclohexylmethyl)piperidin-3-yl]amino]-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-23-18(22)11-5-10-17(21)19-16-9-6-12-20(14-16)13-15-7-3-2-4-8-15/h15-16H,2-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMCKXWMKBDFGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)NC1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

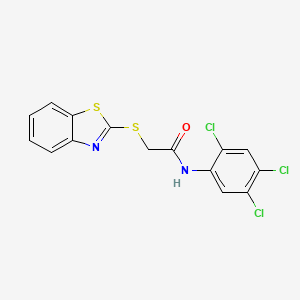
![N-(3,4-dichlorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6102596.png)
![3-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]propanoic acid](/img/structure/B6102605.png)
![6-[(trans-4-hydroxycyclohexyl)amino]-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6102609.png)
![2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxybenzyl)-2-oxoacetamide](/img/structure/B6102627.png)
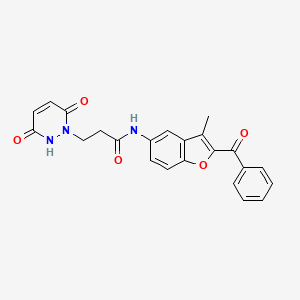
![4-fluoro-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B6102631.png)
![5-(3-pyridinyl)-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6102632.png)
![4-[2-(3-isopropylphenoxy)ethyl]morpholine oxalate](/img/structure/B6102643.png)
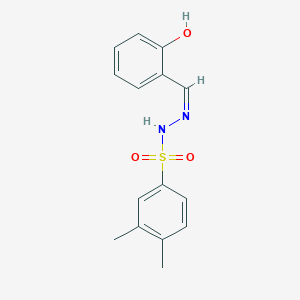
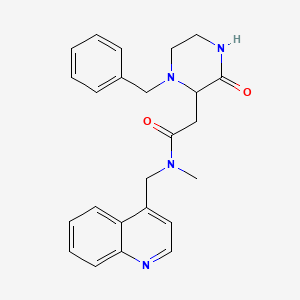
![N-1,3-benzodioxol-5-yl-7-[(tetrahydro-2-furanylcarbonyl)amino]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B6102657.png)
![7-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6102661.png)
